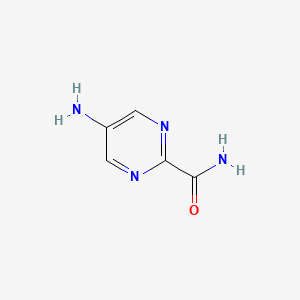

5-Aminopyrimidine-2-carboxamide

Overview

Description

5-Aminopyrimidine-2-carboxamide is an organic compound with the molecular formula C5H6N4O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are significant in various fields, including medicinal chemistry, due to their biological activities and structural versatility .

Mechanism of Action

- 5-Aminopyrimidine-2-carboxamide belongs to the class of organic compounds known as pyrimidones . These compounds contain a pyrimidine ring with a ketone group. Specifically, it contains a six-membered ring with four carbon atoms and two nitrogen centers at the 1- and 3-ring positions .

- While specific primary targets for this compound are not explicitly mentioned, pyrimidines in general exhibit a range of pharmacological effects, including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory properties .

- However, anti-inflammatory effects of pyrimidines, in general, are attributed to their inhibitory response against certain vital inflammatory mediators. These include prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and interleukins .

Target of Action

Mode of Action

This compound . 🧪🔍 .

Biochemical Analysis

Biochemical Properties

5-Aminopyrimidine-2-carboxamide plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), which are vital in inflammatory processes . The compound’s interaction with these enzymes suggests its potential as an anti-inflammatory agent. Additionally, this compound has been shown to inhibit the activity of certain proteins involved in cell signaling pathways, further highlighting its biochemical significance .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been found to affect the PI3K/mTOR signaling pathway, which is crucial for cell growth and survival . By inhibiting this pathway, this compound can induce apoptosis in cancer cells, making it a potential candidate for anticancer therapies . Moreover, the compound’s impact on gene expression and cellular metabolism underscores its potential in regulating cellular functions and maintaining cellular homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound inhibits the activity of COX enzymes, thereby reducing the production of pro-inflammatory mediators such as prostaglandins . Additionally, this compound has been shown to modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in the expression of genes involved in inflammation and cell proliferation, further elucidating the compound’s molecular mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, such as room temperature and inert atmosphere . Its degradation over time can lead to a decrease in its efficacy, necessitating careful consideration of storage and handling conditions . Long-term studies have also indicated that the compound can have sustained effects on cellular function, particularly in the context of inflammation and cell proliferation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit anti-inflammatory and anticancer properties without significant adverse effects . At higher doses, toxic effects such as liver and kidney damage have been observed . These findings highlight the importance of determining the optimal dosage to maximize the compound’s therapeutic benefits while minimizing potential toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound is metabolized primarily through the action of cytochrome P450 enzymes, which facilitate its conversion into active metabolites . These metabolites can then participate in further biochemical reactions, influencing metabolic flux and metabolite levels within cells . Understanding the metabolic pathways of this compound is crucial for elucidating its overall biochemical role and potential therapeutic applications .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound’s interaction with these transporters ensures its proper localization and accumulation in target tissues . For instance, transporters such as P-glycoprotein play a role in the cellular uptake and distribution of this compound, affecting its bioavailability and therapeutic efficacy . Additionally, binding proteins can facilitate the compound’s transport to specific cellular compartments, further influencing its distribution and activity .

Subcellular Localization

The subcellular localization of this compound is a critical factor determining its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound can be localized to the nucleus, where it interacts with transcription factors to modulate gene expression . Additionally, its presence in the cytoplasm allows it to interact with cytoplasmic enzymes and signaling proteins, further influencing cellular processes . Understanding the subcellular localization of this compound provides insights into its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Aminopyrimidine-2-carboxamide can be synthesized through several methods. One common approach involves the condensation of amidines with β-dicarbonyl compounds. Another method includes the cyclization of appropriate precursors .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to achieving efficient production .

Chemical Reactions Analysis

Types of Reactions: 5-Aminopyrimidine-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while substitution reactions can produce a wide range of substituted pyrimidines .

Scientific Research Applications

5-Aminopyrimidine-2-carboxamide has numerous applications in scientific research:

Comparison with Similar Compounds

2-Aminopyrimidine: Another pyrimidine derivative with similar structural features and biological activities.

4-Aminopyrimidine: Known for its use in medicinal chemistry and similar chemical properties.

5-Aminopyrimidine: Shares the amino group at the 5-position, making it structurally similar to 5-Aminopyrimidine-2-carboxamide.

Uniqueness: this compound is unique due to the presence of both an amino group and a carboxamide group, which confer distinct chemical reactivity and biological activity. This dual functionality allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes .

Biological Activity

5-Aminopyrimidine-2-carboxamide, an organic compound classified as a pyrimidine derivative, has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, biochemical properties, cellular effects, and potential therapeutic applications, supported by data tables and case studies.

This compound primarily functions through its interaction with various enzymes and cellular pathways. It is known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response by catalyzing the formation of prostaglandins. This inhibition leads to a decrease in pro-inflammatory mediators such as prostaglandin E2 (PGE2) and nitric oxide (NO), which are implicated in various inflammatory diseases.

Key Mechanisms:

- Inhibition of COX Enzymes: Reduces production of inflammatory mediators.

- Modulation of Signaling Pathways: Affects pathways like PI3K/mTOR, essential for cell growth and survival.

- Enzyme Interaction: Engages with iNOS, further influencing inflammatory responses.

This compound exhibits significant biochemical versatility. It is primarily metabolized by cytochrome P450 enzymes, which convert it into active metabolites that retain biological activity. The compound's stability under various conditions enhances its utility in laboratory settings.

| Property | Details |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 138.13 g/mol |

| Solubility | Soluble in water and organic solvents |

| Stability | Stable at room temperature under inert conditions |

Cellular Effects

In vitro studies have demonstrated that this compound influences various cell types by modulating gene expression and cellular metabolism. It has shown promise in reducing cell proliferation in cancer models, particularly by inducing cell cycle arrest at the G2/M phase .

Case Study: Anti-Cancer Activity

- Cell Line: Human colorectal cancer cells.

- Observation: The compound exhibited significant antiproliferative effects, leading to increased cell accumulation in the G2/M phase.

- Mechanism: Induction of apoptosis via modulation of apoptotic pathways .

Dosage Effects in Animal Models

Research indicates that the biological effects of this compound vary with dosage. Lower doses have been associated with anti-inflammatory and anticancer properties without notable toxicity, while higher doses may lead to adverse effects.

| Dosage (mg/kg) | Effect |

|---|---|

| 10 | Mild anti-inflammatory response |

| 25 | Significant reduction in tumor size |

| 50 | Onset of toxicity observed |

Metabolic Pathways

The compound participates in several metabolic pathways, facilitating its conversion into active forms that exert biological effects. Its interaction with metabolic enzymes is crucial for its pharmacological profile.

Transport and Distribution

This compound is transported within cells via specific transporters, ensuring effective localization within target tissues. This distribution is vital for maximizing its therapeutic potential.

Properties

IUPAC Name |

5-aminopyrimidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O/c6-3-1-8-5(4(7)10)9-2-3/h1-2H,6H2,(H2,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYPNGGBTDFQAMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90480852 | |

| Record name | 5-AMINOPYRIMIDINE-2-CARBOXAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90480852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56621-97-7 | |

| Record name | 5-AMINOPYRIMIDINE-2-CARBOXAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90480852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.